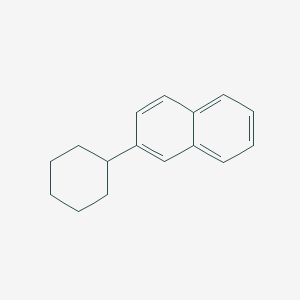

2-Cyclohexylnaphthalene

Description

2-Cyclohexylnaphthalene (CAS 54607-03-3) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a cyclohexyl group at the 2-position. Its molecular formula is C₁₆H₁₆, with a molar mass of 208.3 g/mol . Structurally, the cyclohexyl moiety introduces steric bulk and altered electronic properties compared to simpler alkylated naphthalenes.

This contrasts with its methylated analogs (e.g., 1- and 2-methylnaphthalene), which are well-studied for environmental and health impacts .

Properties

CAS No. |

42044-07-5 |

|---|---|

Molecular Formula |

C16H18 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

2-cyclohexylnaphthalene |

InChI |

InChI=1S/C16H18/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h4-5,8-13H,1-3,6-7H2 |

InChI Key |

LFOAKQQHKCCFNY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-cyclohexylnaphthalene and related compounds:

| Compound | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₁₆H₁₆ | 208.3 | 54607-03-3 | Naphthalene + cyclohexyl group |

| 1-Methylnaphthalene | C₁₁H₁₀ | 142.2 | 90-12-0 | Naphthalene + methyl group |

| 2-Methylnaphthalene | C₁₁H₁₀ | 142.2 | 91-57-6 | Naphthalene + methyl group |

| o-Xylene | C₈H₁₀ | 106.16 | 95-47-6 | Benzene + two methyl groups |

| Cyclohexane | C₆H₁₂ | 84.16 | 110-82-7 | Saturated six-membered ring |

Key Observations :

- The cyclohexyl group in this compound increases molar mass by ~66 g/mol compared to methylnaphthalenes, likely reducing volatility and altering solubility .

- Unlike methylnaphthalenes, this compound lacks polar substituents, which may influence its environmental persistence and interaction with biological systems .

Toxicological Profiles

Methylnaphthalenes (1- and 2-methylnaphthalene) :

- Inhalation studies in rodents show lung inflammation and olfactory epithelial damage at concentrations ≥10 ppm .

- Metabolism : Hepatic cytochrome P450 enzymes oxidize methylnaphthalenes to reactive epoxides, contributing to cytotoxicity .

- Regulatory Status : Listed in toxicological profiles by ATSDR and EPA, with established exposure limits .

This compound :

- No peer-reviewed toxicological data is available, as of 2025. The cyclohexyl group may reduce metabolic activation compared to methyl groups, but this remains speculative without empirical studies .

Analytical Methods and Detection

Analytical standards for detecting PAHs often include methylnaphthalenes and cyclohexane derivatives due to their environmental prevalence. The table below highlights comparative detection limits (in ppm) from ASTM D6417 (gas chromatography):

| Analyte | Std. 1 | Std. 2 | Std. 3 | Std. 4 |

|---|---|---|---|---|

| 1-Methylnaphthalene | 1.0 | 0.5 | 0.2 | 0.1 |

| o-Xylene | 5.0 | 10.0 | 2.0 | 5.0 |

| Cyclohexane | 50.0 | 20.0 | 5.0 | 1.0 |

Implications for this compound :

- No standardized protocols exist for this compound, underscoring a critical research gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.